5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid can be synthesized through the reaction of 4,4,5,5-tetrafluoropentanoic acid with bromine under controlled conditions . The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound involves the use of bromine and 4,4,5,5-tetrafluoropentanoic acid in large-scale reactors. The reaction is carried out under strict temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Esterification: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid can undergo esterification reactions with alcohols under acidic conditions to form esters.
Condensation: It can also undergo condensation reactions with organic amines to form amide derivatives.
Common Reagents and Conditions:
Esterification: Alcohols and acidic catalysts such as .
Condensation: Organic amines and dehydrating agents like (DCC).
Major Products:
Esters: from esterification reactions.
Amides: from condensation reactions.
Scientific Research Applications
Chemistry: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds .
Biology and Medicine: In biological research, it is used to study the effects of halogenated carboxylic acids on biological systems. Its unique structure allows for the investigation of enzyme interactions and metabolic pathways .
Industry: The compound is utilized in the synthesis of dyes and coatings, where its halogenated structure imparts desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in a variety of chemical reactions . The compound can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
- 4-Bromo-1,1,1-trifluorobutane
- 2,3,3,3-Tetrafluoropropanoic acid
- 1-Bromo-2-fluorocyclohexane
Uniqueness: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIFPRVLJLLMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371317 | |
Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234443-22-2 | |
Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234443-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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